molecular formula C6H9NO5 B1216671 2-Amino-3-oxohexanedioic acid

2-Amino-3-oxohexanedioic acid

Cat. No. B1216671
M. Wt: 175.14 g/mol
InChI Key: HXWZRYKURKEOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-oxo-hexanedioic acid, also known as 2-amino-3-oxoadipate, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Amino-3-oxo-hexanedioic acid is soluble (in water) and a moderately acidic compound (based on its pKa). 2-Amino-3-oxo-hexanedioic acid can be biosynthesized from adipic acid.
2-amino-3-oxoadipic acid is a 1,6-dicarboxylic acid compound having an amino substituent at the 2-position and an oxo substituent at the 3-position. It has a role as a human metabolite and a mouse metabolite. It is an amino dicarboxylic acid and an oxo dicarboxylic acid. It derives from an adipic acid.

properties

Product Name

2-Amino-3-oxohexanedioic acid

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

2-amino-3-oxohexanedioic acid

InChI

InChI=1S/C6H9NO5/c7-5(6(11)12)3(8)1-2-4(9)10/h5H,1-2,7H2,(H,9,10)(H,11,12)

InChI Key

HXWZRYKURKEOSO-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)C(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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